REACTION_CXSMILES
|
[C:1]([C:4]1[O:8][C:7]2[C:9](=[O:19])[C:10]3[C:15]([C:16](=[O:17])[C:6]=2[CH:5]=1)=[C:14]([OH:18])[CH:13]=[CH:12][CH:11]=3)(=[O:3])[CH3:2].[BH4-].[Na+]>C(Cl)(Cl)Cl.C(O)C>[OH:3][CH:1]([C:4]1[O:8][C:7]2[C:9](=[O:19])[C:10]3[C:15]([C:16](=[O:17])[C:6]=2[CH:5]=1)=[C:14]([OH:18])[CH:13]=[CH:12][CH:11]=3)[CH3:2] |f:1.2|
|
Name
|
|
Quantity
|
694 mg
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C1=CC2=C(O1)C(C1=CC=CC(=C1C2=O)O)=O
|
Name
|
|
Quantity
|
515 mg
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the reaction is quenched
|
Type
|
ADDITION
|
Details
|
by adding 10% hydrochloric acid to the mixture
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with chloroform twice
|
Type
|
WASH
|
Details
|
the extract is continuously washed with water and brine
|
Type
|
CUSTOM
|
Details
|
The mixture is evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by silica gel column chromatography (eluent: chloroform)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)C1=CC2=C(O1)C(C1=CC=CC(=C1C2=O)O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 516 mg | |
YIELD: PERCENTYIELD | 74% | |
YIELD: CALCULATEDPERCENTYIELD | 73.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |